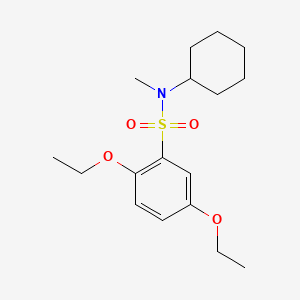

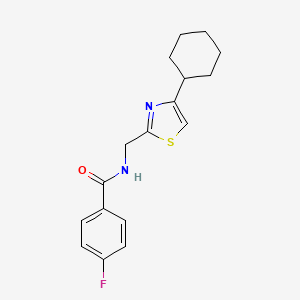

![molecular formula C21H16N2OS B2397543 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide CAS No. 312922-44-4](/img/structure/B2397543.png)

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and studied for their potential as antibacterial agents . They have also been found to exhibit a broad spectrum of pharmaceutical activity profile including antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves the use of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3] oxazin-4-one as the precursor substrates . The compounds are synthesized in excellent yields and the structures are corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is confirmed using various techniques such as IR, 1H NMR, Mass, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives vary. For instance, BM 212, a benzothiazole derivative, is a yellow crystalline powder with a melting point of 198-200 °C. It is sparingly soluble in water but soluble in organic solvents such as DMSO and ethanol.Wissenschaftliche Forschungsanwendungen

Cancer Treatment Research :

- This compound, as part of a series of kinesin spindle protein (KSP) inhibitors, shows promise in treating cancer. It arrests cells in mitosis, leading to the formation of a monopolar spindle phenotype and cellular death, indicating potential as a cancer treatment agent (Theoclitou et al., 2011).

- Derivatives of benzothiazole, including structures similar to N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-methylbenzamide, have been found to possess considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).

- Studies show that N-1,3-Benzothiazol-2-ylbenzamide derivatives exhibit antiproliferative activity on human liver hepatocellular carcinoma and breast cancer cell lines, with some compounds displaying proapoptotic effects (Corbo et al., 2016).

Chemical Synthesis and Reactions :

- Benzothiazole derivatives, including N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-methylbenzamide, can react with various compounds to form novel structures, indicating its use in synthetic organic chemistry. For instance, the reaction with thiosemicarbazide derivatives forms new chemical structures (Balya et al., 2008).

Biological Activity and Antimicrobial Applications :

- Some benzothiazole derivatives have been studied for their antimicrobial activity against a range of bacterial and fungal species. This suggests potential use in developing new antimicrobial agents (Incerti et al., 2017).

- The compound has also been part of studies exploring its effect on antioxidative activities in high-fat diet mice, indicating potential applications in metabolic research and health (Erbin, 2013).

Research in Other Medical Applications :

- Benzothiazole derivatives have been synthesized and evaluated for diuretic activity, indicating potential applications in treating conditions related to fluid retention (Yar & Ansari, 2009).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c1-14-6-4-7-15(12-14)20(24)22-17-9-5-8-16(13-17)21-23-18-10-2-3-11-19(18)25-21/h2-13H,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNXNRSCTLZKTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-Chloro-4-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2397466.png)

![2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2397467.png)

![6-((4-fluoro-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2397468.png)

![2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

![N-[cyclopentyl(phenyl)methyl]but-2-ynamide](/img/structure/B2397478.png)

![4-[(4-Chlorophenyl)sulfanyl]-2-[(2,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B2397479.png)

![1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2397481.png)

![ethyl 4-[(2-methoxyethyl)amino]-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2397482.png)